7-chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Description
7-chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C17H12ClN5O3 and its molecular weight is 369.77. The purity is usually 95%.
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Biological Activity
7-Chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinazoline structure, which enhances its reactivity and biological properties. The presence of chlorine and hydroxy groups at specific positions contributes to its potential pharmacological profile. The methoxyphenyl substituent adds complexity that may influence its interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. Specifically, this compound has been studied for its ability to inhibit various kinases involved in cancer progression:
- Polo-like Kinase 1 (Plk1) Inhibition : This compound has shown potential in inhibiting Plk1, a critical regulator of cell division implicated in several cancers. Inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
- Cytotoxicity Studies : In vitro studies using MTT assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values indicate significant potency compared to standard chemotherapeutics like doxorubicin .
2. Anti-inflammatory Properties
Quinazoline derivatives are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
3. Antimicrobial Activity
The compound's structural features may also contribute to antimicrobial properties. Similar quinazoline derivatives have demonstrated activity against various bacterial strains, indicating a potential role in treating infections .
The biological activity of this compound is believed to arise from its ability to interact with specific protein targets involved in signaling pathways:
- Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to Plk1 and other kinases. These studies provide insights into the binding affinity and specificity of the compound towards its targets .
Case Studies
Properties
IUPAC Name |
7-chloro-N-(2-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O3/c1-26-13-5-3-2-4-11(13)19-17(25)14-15-20-16(24)10-8-9(18)6-7-12(10)23(15)22-21-14/h2-8,22H,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDJLOILVXQUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.